3-Cyanobenzyl 2H-chromene-3-carboxylate
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Overview
Description
3-Cyanobenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and biocatalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Cyanobenzyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Carboxybenzyl 2H-chromene-3-carboxylate.
Reduction: 3-Aminobenzyl 2H-chromene-3-carboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyanobenzyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl coumarin-3-carboxylate:
2H-Chromene-3-carboxylic acid: Another similar compound that differs in the functional groups attached to the chromene ring.
Uniqueness
3-Cyanobenzyl 2H-chromene-3-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(3-cyanophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO3/c19-10-13-4-3-5-14(8-13)11-22-18(20)16-9-15-6-1-2-7-17(15)21-12-16/h1-9H,11-12H2 |
InChI Key |
FSNSCAPALLGVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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